molecular formula C19H23N5O4S B2610686 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 2034469-96-8

5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide

Cat. No.: B2610686
CAS No.: 2034469-96-8
M. Wt: 417.48
InChI Key: IMJUDSOKPTWQCQ-UHFFFAOYSA-N
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Description

5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2034469-96-8) is a chemical compound with a molecular formula of C19H23N5O4S and a molecular weight of 417.5 g/mol . This benzamide derivative features a complex structure incorporating a cyclopropylpyridazine group linked to a methoxybenzamide via a piperazine-sulfonyl bridge, a motif often associated with high biological activity in medicinal chemistry research . Compounds with similar sulfonylpiperazine and heterocyclic architectures have been investigated as potent and selective inhibitors of key biological targets, such as the PI3Kα enzyme in oncology research, demonstrating the value of this scaffold in developing targeted therapies . Furthermore, analogous structures have shown high selectivity for specific receptor subtypes, such as the 5-HT6 receptor in neuroscience, highlighting its potential for central nervous system (CNS) drug discovery . Researchers can utilize this chemical as a key intermediate or a pharmacological tool compound to explore new therapeutic areas, study signal transduction pathways, and investigate structure-activity relationships (SAR). This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-28-17-6-4-14(12-15(17)19(20)25)29(26,27)24-10-8-23(9-11-24)18-7-5-16(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJUDSOKPTWQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide typically involves multiple steps, including the formation of the pyridazine and piperazine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyridazine and piperazine derivatives, which may share some pharmacological properties but differ in their specific activities and applications. The uniqueness of 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide lies in its specific structural features and the resulting biological activities.

Some similar compounds include:

  • Pyridazinone derivatives
  • Piperazine derivatives
  • Benzamide derivatives

These compounds can be compared based on their chemical structure, synthesis methods, and pharmacological activities to highlight the unique aspects of this compound.

Biological Activity

The compound 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₉H₂₃N₅O₄S
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 2034469-96-8

Structural Features

The compound features several notable structural components:

  • Piperazine Ring : Known for its role in drug design, particularly in influencing receptor binding.
  • Cyclopropyl and Pyridazine Moieties : These contribute to the compound's unique pharmacological profile.
  • Methoxy and Sulfonyl Groups : These functional groups enhance solubility and bioavailability.

Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors. The presence of the piperazine and pyridazine rings suggests potential activity against serotonin and dopamine receptors, which are critical in treating neurological disorders.

Therapeutic Potential

  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also offer protection against neurodegenerative diseases.
  • Anti-inflammatory Activity : The sulfonyl group is often associated with anti-inflammatory effects, indicating potential applications in inflammatory conditions.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter systems, making it a candidate for psychiatric disorder treatments.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
2-Methyl-6-phenylethynylpyridinePyridine ringmGluR5 antagonist
1-(4-Piperidinyl)-2-pyridinonePiperidine and pyridine ringsAntidepressant properties
4-(4-Fluorophenyl)piperidinePiperidine with fluorine substitutionAnalgesic effects

The unique combination of cyclopropyl and methoxybenzofuran moieties in our compound may provide distinct pharmacological profiles not observed in others.

Study on Neuroprotective Properties

A study published in a peer-reviewed journal explored the neuroprotective effects of similar pyridazine derivatives. The findings indicated that these compounds could significantly reduce neuronal cell death in models of oxidative stress, suggesting that this compound may exhibit similar protective effects.

Interaction Studies

Interaction studies using surface plasmon resonance (SPR) demonstrated that the compound binds effectively to serotonin receptors, indicating its potential as a therapeutic agent for mood disorders. Isothermal titration calorimetry (ITC) further confirmed the binding affinity, providing quantitative data essential for drug design.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Piperazine Ring : Utilizing cyclization reactions to create the piperazine structure.
  • Introduction of the Sulfonyl Group : Employing sulfonation reactions to attach the sulfonyl moiety.
  • Final Coupling with Methoxybenzamide : A coupling reaction to form the final product.

Each step requires optimization to maximize yield and purity.

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